[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
Overview
Description
“[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine” is a chemical compound with the IUPAC name N1,N~1~-dimethyl-1- (1-methyl-1H-pyrazol-4-yl)-1,2-ethanediamine . It has a molecular weight of 168.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N4/c1-11(2)8(4-9)7-5-10-12(3)6-7/h5-6,8H,4,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a density of 1.141 g/mL at 25 °C . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives play a crucial role in medicinal chemistry due to their widespread biological activities. These compounds are known for their anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The importance of pyrazoles is further underscored by the success of pyrazole COX-2 inhibitors. Various synthetic strategies have been employed to annelate different heterocyclic nuclei with pyrazoles, extending the heterocyclic system categories. This synthetic versatility provides a foundation for designing more active biological agents through modifications and derivatizations (A. M. Dar & Shamsuzzaman, 2015).
Pyrazoline Derivatives and Their Therapeutic Potential
Pyrazoline derivatives, closely related to pyrazoles, have exhibited a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These compounds have been the subject of numerous studies and patents, highlighting their potential in drug development and therapeutic applications. The diversity in biological activity of pyrazoline derivatives stimulates ongoing research in this field, aiming to uncover new therapeutic agents and understand their mechanisms of action (M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012).
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to have promising biological potencies .
Mode of Action
It’s known that the effectiveness of similar compounds can be attributed to strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Pyrazole derivatives are known to affect a broad spectrum of physical, chemical, and biological characteristics .
Pharmacokinetics
Similar compounds have been shown to exhibit good pharmacokinetic properties in mouse models .
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity .
Action Environment
The synthesis of similar compounds has been achieved using eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .
Properties
IUPAC Name |
N,N-dimethyl-1-(1-methylpyrazol-4-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-11(2)8(4-9)7-5-10-12(3)6-7/h5-6,8H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORQNLKFRABVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CN)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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